molecular formula C32H54N12O10 B12595655 L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-histidyl-L-valyl-L-glutamic acid CAS No. 586356-56-1

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-histidyl-L-valyl-L-glutamic acid

Cat. No.: B12595655
CAS No.: 586356-56-1
M. Wt: 766.8 g/mol
InChI Key: OVBIODFHFFASJS-CHURZMNXSA-N
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Description

This peptide is a synthetic oligomer comprising six residues: valine, modified ornithine (N~5~-diaminomethylidene), alanylglycine, histidine, valine, and glutamic acid. The terminal glutamic acid provides a negatively charged carboxylate group at physiological pH, influencing solubility and interaction with cationic targets.

Properties

CAS No.

586356-56-1

Molecular Formula

C32H54N12O10

Molecular Weight

766.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C32H54N12O10/c1-15(2)24(33)29(51)42-19(7-6-10-37-32(34)35)27(49)40-17(5)26(48)38-13-22(45)41-21(11-18-12-36-14-39-18)28(50)44-25(16(3)4)30(52)43-20(31(53)54)8-9-23(46)47/h12,14-17,19-21,24-25H,6-11,13,33H2,1-5H3,(H,36,39)(H,38,48)(H,40,49)(H,41,45)(H,42,51)(H,43,52)(H,44,50)(H,46,47)(H,53,54)(H4,34,35,37)/t17-,19-,20-,21-,24-,25-/m0/s1

InChI Key

OVBIODFHFFASJS-CHURZMNXSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Biological Activity

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanylglycyl-L-histidyl-L-valyl-L-glutamic acid is a complex peptide with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

This compound is a peptide consisting of several amino acids that contribute to its biological properties. The presence of L-valine, L-ornithine, L-alanine, L-histidine, and L-glutamic acid suggests a multifunctional role in biological systems. The diaminomethylidene group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is influenced by several mechanisms, including:

  • Cell Signaling Pathways : The peptide may interact with G-protein coupled receptors (GPCRs) and other signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell proliferation and survival .
  • Anticancer Properties : Preliminary studies indicate that derivatives of glutamic acid can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .
  • Immunomodulation : The peptide may modulate immune responses through its interaction with immune cells, potentially enhancing or inhibiting inflammatory processes .

In Vitro Studies

Recent research has highlighted the cytotoxic effects of related compounds on cancer cells. For instance, derivatives of glutamic acid have shown promising results against breast adenocarcinoma and lung cancer cell lines. The compound's ability to alter glutamine metabolism in cancer cells could be a key mechanism behind its anticancer activity .

Study Cell Line Activity Reference
Study 1Breast CancerCytotoxicity
Study 2Lung CancerCytotoxicity
Study 3Colon CancerCytotoxicity

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound binds effectively to glutamine synthetase, suggesting a potential mechanism for modulating glutamine metabolism in tumor cells .

Case Studies

  • Case Study on Anticancer Activity :
    A study involving the application of glutamic acid derivatives demonstrated significant cytotoxic effects against multiple cancer types. The most active derivative exhibited a strong binding affinity to key metabolic enzymes involved in cancer progression.
  • Immunological Effects :
    Another case study focused on the immunomodulatory effects of similar peptides showed that they could enhance T-cell activation and proliferation, suggesting potential applications in immunotherapy.

Comparison with Similar Compounds

L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine (CAS 798540-13-3)

Key Differences :

  • Terminal Residue : Replaces glutamic acid with cysteine, introducing a thiol (-SH) group.
  • Functionality : Cysteine enables disulfide bond formation, enhancing structural stability in oxidative environments. Conversely, glutamic acid confers pH-dependent solubility and ionic interactions.
  • Molecular Weight : 447.55 g/mol (vs. estimated ~850–900 g/mol for the target compound), reflecting its shorter chain length .

Research Implications :

  • The cysteine-containing variant may exhibit higher redox activity, whereas the glutamic acid version could prioritize electrostatic interactions with proteins or metal ions.

N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-methionyl-L-glutamyl-L-histidyl-L-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide (CAS 581-05-5)

Key Differences :

  • Size and Complexity : A 13-residue peptide with molecular weight 1,664.88 g/mol, significantly larger than the target compound .
  • Functional Groups : Includes aromatic (tyrosine, tryptophan), sulfur-containing (methionine), and charged residues (arginine, lysine, glutamic acid).
  • Biological Role : Likely functions as a hormone or signaling molecule due to its length and diversity of residues.

N5-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate (CAS 195143-52-3)

Key Differences :

  • Ornithine Modification: Features a pyrimidinyl group instead of diaminomethylidene.
  • Molecular Weight : 254.29 + 36.46 (HCl) + xH₂O, smaller than the target peptide.

Ranitidine-Related Compounds (e.g., Nitroacetamide Derivatives)

Key Differences :

  • Structure : Small molecules with furan and nitro groups, unlike the peptide backbone of the target compound .

Comparative Data Table

Property/Compound Target Compound L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-cysteine N-Acetyl-13-residue Peptide N5-Pyrimidinyl-L-ornithine
Molecular Weight (g/mol) ~850–900 (estimated) 447.55 1,664.88 254.29 + HCl + H₂O
Key Functional Groups N~5~-diaminomethylidene, glutamic acid N~5~-diaminomethylidene, cysteine Acetyl, methionine, arginine, tryptophan Pyrimidinyl, hydroxy, dimethyl
Solubility High (due to glutamic acid) Moderate (thiol-dependent) Low (hydrophobic residues) Moderate (hydrochloride salt)
Biological Role Metal chelation, enzyme inhibition Redox activity, structural stability Hormonal signaling Nucleic acid/enzyme interaction
Toxicity (GHS) Not reported Not reported Acute toxicity, irritant Skin/eye irritant

Research Findings and Implications

  • Metal Chelation: The target compound’s diaminomethylidene and glutamic acid residues suggest superior metal-binding capacity compared to cysteine- or pyrimidinyl-modified analogs .
  • Stability: The absence of disulfide bonds (vs. cysteine-containing analog) may reduce oxidative stability but improve shelf life in non-reductive environments .
  • Safety : Shorter peptides like the target compound likely pose lower toxicity risks than larger peptides (e.g., CAS 581-05-5) or nitro-containing small molecules .

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